6-tert-butyl-N-[4-tert-butyl-1-(5-tert-butyl-2,3-diphenyl-1H-indol-7-yl)hexa-3,5-dienyl]-N,9-bis(4-tert-butylphenyl)carbazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-butyl-N-[4-tert-butyl-1-(5-tert-butyl-2,3-diphenyl-1H-indol-7-yl)hexa-3,5-dienyl]-N,9-bis(4-tert-butylphenyl)carbazol-2-amine is a complex organic compound characterized by multiple tert-butyl groups and a carbazole core. This compound is notable for its unique structure, which includes indole and phenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-tert-butyl-N-[4-tert-butyl-1-(5-tert-butyl-2,3-diphenyl-1H-indol-7-yl)hexa-3,5-dienyl]-N,9-bis(4-tert-butylphenyl)carbazol-2-amine involves multiple steps, starting from commercially available precursors. The synthetic route typically includes:
Formation of the Indole Core: Starting from 4-bromo-1H-indole, the Vilsmeier formylation at the 3-position gives an intermediate, which is then converted to an N-Boc derivative.
Introduction of Tert-Butyl Groups: The tert-butyl groups are introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Coupling Reactions: The indole core is coupled with other aromatic compounds through palladium-catalyzed cross-coupling reactions to form the final product.
Chemical Reactions Analysis
6-tert-butyl-N-[4-tert-butyl-1-(5-tert-butyl-2,3-diphenyl-1H-indol-7-yl)hexa-3,5-dienyl]-N,9-bis(4-tert-butylphenyl)carbazol-2-amine undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-tert-butyl-N-[4-tert-butyl-1-(5-tert-butyl-2,3-diphenyl-1H-indol-7-yl)hexa-3,5-dienyl]-N,9-bis(4-tert-butylphenyl)carbazol-2-amine involves its interaction with molecular targets through:
Steric Hindrance: The tert-butyl groups provide steric hindrance, stabilizing the compound and its intermediates.
Electron Donation: The electron-donating nature of the tert-butyl groups enhances the compound’s reactivity in electrophilic substitution reactions.
Radical Stabilization: The compound can stabilize free radicals, making it useful in radical-mediated processes.
Comparison with Similar Compounds
Compared to other similar compounds, 6-tert-butyl-N-[4-tert-butyl-1-(5-tert-butyl-2,3-diphenyl-1H-indol-7-yl)hexa-3,5-dienyl]-N,9-bis(4-tert-butylphenyl)carbazol-2-amine is unique due to its multiple tert-butyl groups and complex structure. Similar compounds include:
2,4,6-Tri-tert-butylphenol: Known for its antioxidant properties.
6-tert-Butyl-2,4-dimethylphenol: Used as a stabilizer in various applications.
Musk Ketone: A fragrance compound with a similar tert-butyl structure.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
8002-73-1 |
---|---|
Molecular Formula |
C70H79N3 |
Molecular Weight |
962.4 g/mol |
IUPAC Name |
6-tert-butyl-N-[4-tert-butyl-1-(5-tert-butyl-2,3-diphenyl-1H-indol-7-yl)hexa-3,5-dienyl]-N,9-bis(4-tert-butylphenyl)carbazol-2-amine |
InChI |
InChI=1S/C70H79N3/c1-17-48(66(2,3)4)32-40-61(58-43-52(70(14,15)16)44-59-63(46-24-20-18-21-25-46)64(71-65(58)59)47-26-22-19-23-27-47)72(53-34-28-49(29-35-53)67(5,6)7)55-38-39-56-57-42-51(69(11,12)13)33-41-60(57)73(62(56)45-55)54-36-30-50(31-37-54)68(8,9)10/h17-39,41-45,61,71H,1,40H2,2-16H3 |
InChI Key |
DQGZRBGZIXFNCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C(C)(C)C)C4=C2C=C(C=C4)N(C5=CC=C(C=C5)C(C)(C)C)C(CC=C(C=C)C(C)(C)C)C6=CC(=CC7=C6NC(=C7C8=CC=CC=C8)C9=CC=CC=C9)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.